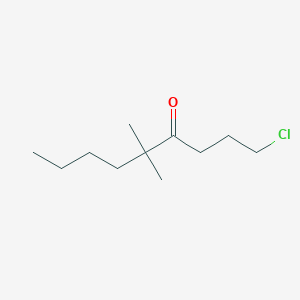

1-Chloro-5,5-dimethyl-4-nonanone

Beschreibung

1-Chloro-5,5-dimethyl-4-nonanone is a branched-chain aliphatic ketone with a chlorine substituent at the 1-position and two methyl groups at the 5-position. Chlorinated ketones of this type are typically synthesized via addition-elimination mechanisms involving acyl chlorides and organometallic reagents, as observed in related systems .

Eigenschaften

CAS-Nummer |

54131-66-7 |

|---|---|

Molekularformel |

C11H21ClO |

Molekulargewicht |

204.73 g/mol |

IUPAC-Name |

1-chloro-5,5-dimethylnonan-4-one |

InChI |

InChI=1S/C11H21ClO/c1-4-5-8-11(2,3)10(13)7-6-9-12/h4-9H2,1-3H3 |

InChI-Schlüssel |

LWTRNIYDDKUCNH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C)(C)C(=O)CCCCl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 1-chloro-5,5-dimethyl-4-nonanone, enabling comparative analysis:

1-Chloro-5,5-dimethyl-3-hexanone

Structure: Shorter carbon chain (C6 vs. C9) with a ketone group at position 3. Synthesis: Produced via reaction of 3,3-dimethylbutyryl chloride with vinylmercuric chloride, yielding a mixture of 5,5-dimethyl-1-hexen-3-one and 1-chloro-5,5-dimethyl-3-hexanone . This suggests that analogous pathways could synthesize 4-nonanone derivatives using longer acyl chlorides. Reactivity: The chlorine at position 1 and methyl groups at position 5 enhance steric hindrance, reducing nucleophilic substitution rates compared to linear ketones.

Hydantoin, 1-Chloro-5,5-dimethyl- (CAS 6921-17-1)

Structure: A heterocyclic compound with a hydantoin ring system, differing from the aliphatic ketone backbone of 4-nonanone. Properties:

- logP : 0.471 (indicating moderate hydrophobicity) .

- McVol: 105.790 ml/mol . However, the latter’s longer alkyl chain may enhance lipid solubility, favoring membrane penetration in biological systems .

Poly(1-chloro-5,5-dimethylhydantoinyl-3-ethyl-p-ethenylphenylmethyldimethylammonium chloride)

Structure: A polymeric N-halamine with a quaternary ammonium group and hydantoin-chlorine moiety . Functionality: Combines chlorine’s biocidal activity with polymeric stability, used in antibacterial textile finishes. Contrast: Unlike 4-nonanone, this compound’s activity derives from sustained chlorine release and cationic charges. The ketone backbone of 4-nonanone lacks such ionic functionality, limiting direct antimicrobial utility but offering alternative reactivity in organic synthesis.

Comparative Data Table

*Estimated based on increased chain length vs. 3-hexanone.

Key Research Findings

- Synthetic Pathways: Chlorinated ketones like 1-chloro-5,5-dimethyl-3-hexanone are synthesized via acyl chloride and vinylmercuric chloride reactions, supporting a proposed addition-elimination mechanism for 4-nonanone derivatives .

- Steric Effects: The 5,5-dimethyl group in both 3-hexanone and 4-nonanone analogs impedes nucleophilic attack at the α-carbon, altering reactivity compared to unsubstituted ketones.

- Bioactivity Potential: While hydantoin derivatives leverage chlorine for antimicrobial action, 4-nonanone’s aliphatic structure may favor applications in lipid-rich environments or as a surfactant precursor .

Limitations and Contradictions

- Data Gaps: Direct experimental data (e.g., melting points, spectral profiles) for this compound are absent in the provided evidence, necessitating extrapolation from shorter-chain analogs.

- aliphatic), affecting functional applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.